3-(4-Aminopyridin-3-yl)propan-1-ol
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Overview
Description
3-(4-Aminopyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopyridin-3-yl)propan-1-ol typically involves the reaction of 4-aminopyridine with an appropriate propanol derivative. One common method is the reductive amination of 4-aminopyridine with 3-chloropropanol under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-(4-Aminopyridin-3-yl)propanal or 3-(4-Aminopyridin-3-yl)propanone.
Reduction: Formation of 3-(4-Aminopyridin-3-yl)propanamine.
Substitution: Formation of 3-(4-Aminopyridin-3-yl)propyl chloride.
Scientific Research Applications
3-(4-Aminopyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Aminopyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminopyridin-3-yl)propan-1-ol: Similar structure but with the amino group at a different position on the pyridine ring.
3-(Piperidin-4-yl)propan-1-ol: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
3-(4-Aminopyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(4-aminopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8-3-4-10-6-7(8)2-1-5-11/h3-4,6,11H,1-2,5H2,(H2,9,10) |
InChI Key |
VPLPZKNECYBNLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)CCCO |
Origin of Product |
United States |
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